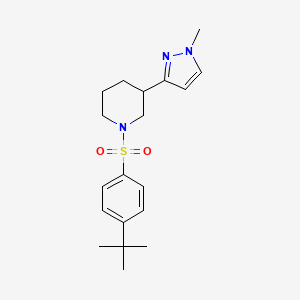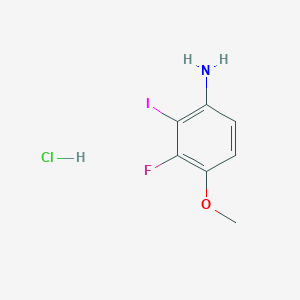
(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest falls into a broader category of acrylamides, which are significant in pharmaceutical and material sciences due to their versatile applications. These compounds are often explored for their potential as therapeutic agents, polymers, and in various industrial applications due to their unique chemical properties.
Synthesis Analysis
Synthesis of similar compounds typically involves the reaction of appropriate amines with acrylate derivatives under controlled conditions. For instance, controlled radical polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) have been used to synthesize homopolymers with specific moieties in their side chains, demonstrating the controlled character of polymerization through molecular weight and conversion relationships (Mori, Sutoh, & Endo, 2005).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are primary tools for analyzing the molecular structure of acrylamides. These techniques provide insights into the arrangement of atoms within the molecule and the conformational preferences of different substituents, contributing to the understanding of intermolecular interactions and stability (Bakheit et al., 2023).
Chemical Reactions and Properties
Acrylamides participate in various chemical reactions, including polymerization, addition reactions, and cyclization. Their reactivity is influenced by the presence of electron-withdrawing or donating groups on the phenyl ring, affecting the nucleophilicity and electrophilicity of the molecule. The addition of amines to acrylonitrile derivatives, for instance, demonstrates the potential for color change and ion-pair formation, highlighting the compound's reactivity and interaction with other molecules (Nakayama et al., 1991).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for determining the compound's applicability in different domains. Techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) provide valuable data on the polymorphic forms and thermal behavior of acrylamides (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, stability under various conditions, and interaction with biological targets, are essential for the development of pharmaceuticals and materials. Studies have shown that modifications in the acrylamide structure can lead to significant changes in biological activity and material properties, underscoring the importance of detailed chemical property analysis (Wu et al., 2004).
科学的研究の応用
Antibacterial and Antifungal Activities
(E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide has been studied for its potential in antibacterial and antifungal applications. In research conducted by Desai, Shihora, and Moradia (2007), new compounds including those with structural similarities to the chemical were synthesized and screened for their activities against various bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Dielectric and Electrical Properties
The dielectric and electrical properties of compounds related to (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide have been a subject of interest. Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016) studied the electrical conductivity and dielectrical properties of similar compounds, revealing insights into their potential use in electronic applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Pharmacological Properties
Though not directly related to the exact chemical structure , studies on similar compounds have been conducted to explore their pharmacological profiles. Chida et al. (2005) examined the effects of a similar compound, FR260330, on nitric oxide production in rat splenocytes and human colon cancer cell lines, hinting at its potential use in inflammatory diseases (Chida et al., 2005).
Structural Analysis in Crystallography
Compounds structurally related to (E)-3-(2-chlorophenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acrylamide have been analyzed using crystallography to understand their molecular geometry and potential applications. Palmer, Richards, and Lisgarten (1995) conducted a structural analysis of a similar compound, providing valuable insights into its molecular arrangement (Palmer, Richards, & Lisgarten, 1995).
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O2/c20-16-4-2-1-3-14(16)7-10-17(26)25-15-8-5-13(6-9-15)11-18(27)24-12-19(21,22)23/h1-10H,11-12H2,(H,24,27)(H,25,26)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHCHZUCFTXKRN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


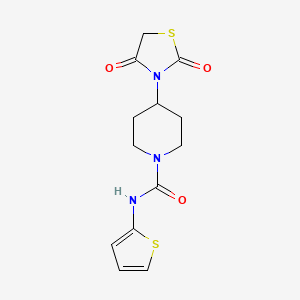
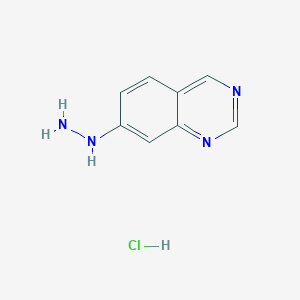
![(1S,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2484206.png)
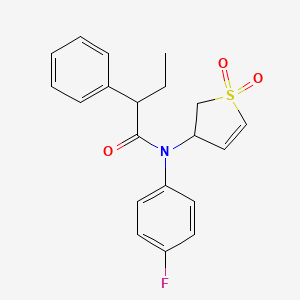
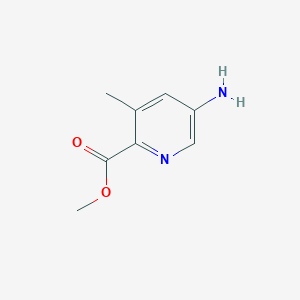
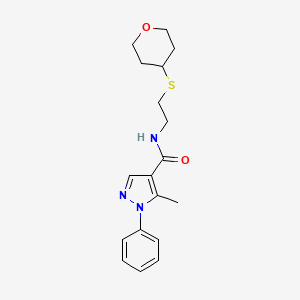
![(E)-4-(Dimethylamino)-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2484211.png)
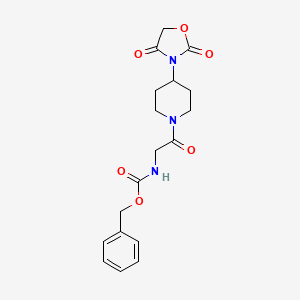
![(2S)-2-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B2484215.png)

